1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
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Overview
Description
1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is an organic compound characterized by the presence of a dichlorophenyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves the reaction of 3,4-dichlorobenzylamine with tetrahydrofuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and an acid catalyst like acetic acid. The reaction is performed in an organic solvent such as dichloromethane or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential
Properties
Molecular Formula |
C12H15Cl2NO |
---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-8-10-2-1-5-16-10/h3-4,6,10,15H,1-2,5,7-8H2 |
InChI Key |
DGBYCDGLPOVSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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